molecular formula C7H15NO3 B2910384 3-Amino-2-hydroxyheptanoic acid CAS No. 561066-93-1

3-Amino-2-hydroxyheptanoic acid

Cat. No.: B2910384
CAS No.: 561066-93-1
M. Wt: 161.201
InChI Key: OLXJKXTUQZYCKF-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxyheptanoic acid is an organic compound with the molecular formula C7H15NO3. It is a chiral amino acid derivative, characterized by the presence of both an amino group and a hydroxyl group on a heptanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the biocatalytic conversion of chemically inert hydrocarbons into chiral amino acids. This method utilizes a multi-enzyme cascade system based on internal cofactor and hydrogen peroxide recycling to achieve the conversion from heptane to this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological processes. These processes are designed to be efficient, cost-effective, and environmentally friendly, leveraging the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxyheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various amino acid derivatives, ketones, aldehydes, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-hydroxyheptanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity .

Comparison with Similar Compounds

    3-Amino-2-hydroxybutanoic acid: This compound shares a similar structure but has a shorter carbon chain.

    Heptanoic acid: A straight-chain fatty acid that serves as a precursor for various derivatives.

    2-Hydroxyheptanoic acid: Similar in structure but lacks the amino group.

Uniqueness: 3-Amino-2-hydroxyheptanoic acid is unique due to its specific combination of functional groups and its chiral nature, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-amino-2-hydroxyheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXJKXTUQZYCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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